Rufinamide Rufinamide Rufinamide is a heteroarene and an aromatic amide.
Rufinamide is a triazole derivative and an anticonvulsant medication to treat seizure disorders like Lennox-Gastuat syndrome, a form of childhood epilepsy. Clinical trials suggest its efficacy in the treatment of partial seizures.
Rufinamide is a unique anticonvulsant that is used in combination with other agents as therapy of severe forms of seizure disorders. Rufinamide therapy is associated with a low rate of transient serum enzyme elevations and with rare instances of clinically apparent liver injury.
Brand Name: Vulcanchem
CAS No.: 106308-44-5
VCID: VC0542061
InChI: InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)
SMILES: C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
Molecular Formula: C10H8F2N4O
Molecular Weight: 238.19 g/mol

Rufinamide

CAS No.: 106308-44-5

Cat. No.: VC0542061

Molecular Formula: C10H8F2N4O

Molecular Weight: 238.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Rufinamide - 106308-44-5

Specification

Description Rufinamide is a heteroarene and an aromatic amide.
Rufinamide is a triazole derivative and an anticonvulsant medication to treat seizure disorders like Lennox-Gastuat syndrome, a form of childhood epilepsy. Clinical trials suggest its efficacy in the treatment of partial seizures.
Rufinamide is a unique anticonvulsant that is used in combination with other agents as therapy of severe forms of seizure disorders. Rufinamide therapy is associated with a low rate of transient serum enzyme elevations and with rare instances of clinically apparent liver injury.
CAS No. 106308-44-5
Molecular Formula C10H8F2N4O
Molecular Weight 238.19 g/mol
IUPAC Name 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide
Standard InChI InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)
Standard InChI Key POGQSBRIGCQNEG-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
Canonical SMILES C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
Appearance XXXX solid powder

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